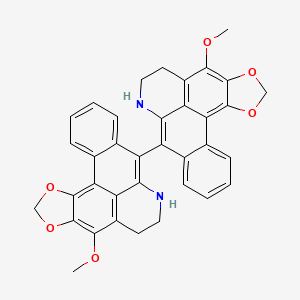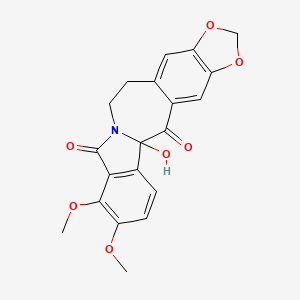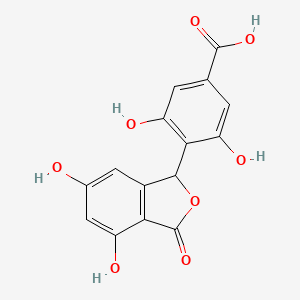
Cryphonectric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cryphonectric acid is a natural product found in Cryphonectria parasitica with data available.
Aplicaciones Científicas De Investigación
Biological Control of Chestnut Blight
Studies have demonstrated the effectiveness of using hypovirulent strains of "Cryphonectria parasitica" as a biological control method for chestnut blight. Martins, Castro, and Gouveia (2014) highlighted the application of hypovirulence in Portugal to control chestnut blight, showcasing the method's potential for large-scale field applications to enhance chestnut production (Martins, Castro, & Gouveia, 2014).
Genomic Insights
The genome sequencing of "Cryphonectria parasitica" has facilitated a deeper understanding of the fungus's pathogenic mechanisms and its interaction with mycoviruses for biological control. Crouch et al. (2020) reported the genome of "C. parasitica" EP155, enhancing the understanding of fungal vegetative incompatibility and its implications for biological control (Crouch et al., 2020).
Hypovirus Interactions
The interaction between "Cryphonectria parasitica" and hypoviruses is central to biological control strategies. Research by Hoegger et al. (2003) on the dissemination of hypovirus in a natural population of "C. parasitica" provided insights into the dynamics of biological control and the potential for hypoviruses to mitigate the impact of chestnut blight (Hoegger et al., 2003).
Novel Metabolites
Investigations into the secondary metabolites of "Cryphonectria parasitica" have uncovered compounds such as cryphonectric acid, which may offer new avenues for understanding and controlling chestnut blight. Arnone et al. (2002) identified this compound among other metabolites in a hypovirulent strain of "C. parasitica," providing a basis for exploring the role of these compounds in the fungus's biology and pathogenicity (Arnone et al., 2002).
Propiedades
Fórmula molecular |
C15H10O8 |
|---|---|
Peso molecular |
318.23 g/mol |
Nombre IUPAC |
4-(4,6-dihydroxy-3-oxo-1H-2-benzofuran-1-yl)-3,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C15H10O8/c16-6-3-7-11(10(19)4-6)15(22)23-13(7)12-8(17)1-5(14(20)21)2-9(12)18/h1-4,13,16-19H,(H,20,21) |
Clave InChI |
MYNCQCHJQQBWNF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)C2C3=C(C(=CC(=C3)O)O)C(=O)O2)O)C(=O)O |
Sinónimos |
cryphonectric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanyl]acetate](/img/structure/B1249507.png)

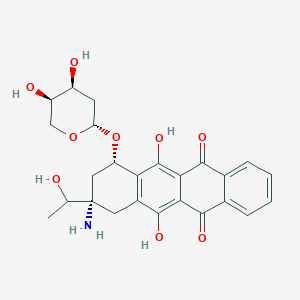
![2-[(E)-but-2-en-2-yl]-10-[(4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1249513.png)

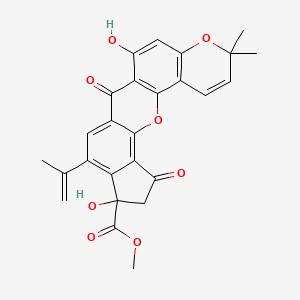
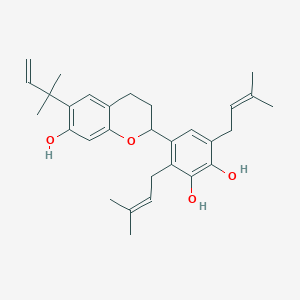

![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)


